molecular formula C16H24N2O2 B8174031 2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline

2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline

Cat. No.: B8174031
M. Wt: 276.37 g/mol
InChI Key: ZSOYZSWUKJTSHI-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is an organic compound that features a piperidine ring and a tetrahydropyran ring connected to an aniline moiety

Properties

IUPAC Name

4-(oxan-2-yloxy)-2-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c17-14-8-7-13(20-16-6-2-5-11-19-16)12-15(14)18-9-3-1-4-10-18/h7-8,12,16H,1-6,9-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOYZSWUKJTSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)OC3CCCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via etherification reactions, often using tetrahydropyranyl chloride and a suitable base.

    Coupling with Aniline: The final step involves coupling the piperidine-tetrahydropyran intermediate with an aniline derivative, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted aniline derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is studied for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Research: The compound is used in studies exploring its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran ring.

    2-(Piperidin-1-yl)-4-hydroxyaniline: Contains a hydroxyl group instead of the tetrahydropyran ring.

    2-(Piperidin-1-yl)-4-ethoxyaniline: Features an ethoxy group in place of the tetrahydropyran ring.

Uniqueness

2-(Piperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the presence of the tetrahydropyran ring, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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